molecular formula C2Li2N2S3 B114920 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt CAS No. 140481-31-8

2,5-Dimercapto-1,3,4-thiadiazole dilithium salt

Cat. No.: B114920
CAS No.: 140481-31-8
M. Wt: 162.2 g/mol
InChI Key: XPODQBCMBLGPHE-UHFFFAOYSA-L
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Description

2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is a chemical compound that features a thiadiazole ring with two thiolate groups and two lithium ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt typically involves the reaction of 1,3,4-thiadiazole-2,5-dithiol with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous or alcoholic medium at room temperature. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the product is purified using industrial-scale filtration and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimercapto-1,3,4-thiadiazole dilithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimercapto-1,3,4-thiadiazole dilithium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimercapto-1,3,4-thiadiazole dilithium salt involves its ability to form stable complexes with metal ions. The thiolate groups act as strong nucleophiles, allowing the compound to interact with various molecular targets. This interaction can lead to the inhibition of metal-dependent enzymes and the disruption of metal ion homeostasis in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,4-Thiadiazole-2,5-dithiol
  • 1,3,4-Thiadiazole-2,5-dithiolate dipotassium salt
  • 2-Amino-1,3,4-thiadiazole

Uniqueness

2,5-Dimercapto-1,3,4-thiadiazole dilithium salt is unique due to the presence of lithium ions, which enhance its reactivity and stability compared to other similar compounds.

Properties

CAS No.

140481-31-8

Molecular Formula

C2Li2N2S3

Molecular Weight

162.2 g/mol

IUPAC Name

dilithium;1,3,4-thiadiazole-2,5-dithiolate

InChI

InChI=1S/C2H2N2S3.2Li/c5-1-3-4-2(6)7-1;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2

InChI Key

XPODQBCMBLGPHE-UHFFFAOYSA-L

SMILES

[Li+].[Li+].C1(=NN=C(S1)[S-])[S-]

Canonical SMILES

[Li+].[Li+].C1(=NN=C(S1)[S-])[S-]

Origin of Product

United States

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